molecular formula C25H25N3O5S B2539137 N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-07-5

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2539137
M. Wt: 479.55
InChI Key: RFALQRHEIZLLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to be a complex molecule with multiple functional groups and a heterocyclic structure. It is not directly mentioned in the provided papers, but its description can be inferred from the structural motifs and functional groups present in the compounds discussed within the papers.

Synthesis Analysis

The synthesis of related compounds involves the condensation of different moieties to form a complex structure. For instance, the synthesis of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide was achieved through condensation reactions using 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides or by direct condensation with sulfanilamide . This suggests that the synthesis of the compound may also involve multiple steps, including condensation reactions, to incorporate the pyrimidine derivative and the tetrahydrofuran moiety into the final structure.

Molecular Structure Analysis

The molecular structure of related compounds shows significant conformational differences based on the substitution of functional groups. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation, while its N-methyl derivative has a more bent chain . This indicates that the molecular structure of the compound may also exhibit conformational variability depending on the spatial arrangement of its functional groups and the presence of intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present in the related compounds. The presence of amide groups suggests the possibility of hydrogen bonding, which can influence the compound's reactivity and interactions with other molecules. The weak non-standard C-H...O hydrogen bonds observed in the related compounds may also be present in the compound , affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar compounds. The presence of hydrogen bonds and packing interactions in the related compounds leads to the formation of distinct hydrophilic and hydrophobic areas . These interactions are likely to influence the solubility, melting point, and other physical properties of the compound . Additionally, the anticonvulsant activities of the related compounds suggest potential biological activity, which may also be a property of the compound being analyzed .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

One area of application involves the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which have shown promise as anti-inflammatory and analgesic agents. These compounds, including various benzodifuran and thiazolopyrimidine derivatives, have been evaluated for their cyclooxygenase inhibition and their potential analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research indicates the role of sophisticated organic synthesis in developing new therapeutic agents.

Analytical and Forensic Toxicology

In the realm of toxicokinetics and analytical toxicology, studies on N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) provide essential data on drug-drug interactions, elimination routes, and toxicological screening targets. These studies involve the identification of phase I and II metabolites, elucidating the metabolic pathways, and understanding the compounds' toxicokinetic profiles (Richter et al., 2019). Such research is crucial for the identification and risk assessment of novel psychoactive substances.

Organic Synthesis Methodologies

Research into novel organic synthesis methodologies often focuses on developing new reagents and reaction conditions that facilitate the construction of complex molecules. For instance, studies on p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts have revealed their utility in synthesizing N-alkylacetamides and carbamates, highlighting the versatility of these reagents in the synthesis of natural and pharmaceutical products (Sakai et al., 2022). This area of research is critical for advancing the field of drug discovery and development.

Environmental and Material Chemistry

Some studies explore the oxidation reactions and potential environmental applications of methoxy substituted benzyl phenyl sulfides, shedding light on the mechanisms of such oxidations and their relevance to material science and environmental chemistry (Lai, Lepage, & Lee, 2002). This research contributes to our understanding of chemical processes in environmental contexts and the development of new materials.

Safety And Hazards

Safety and hazard information for a compound typically includes toxicity data, handling precautions, and disposal guidelines. The compound is not intended for human or veterinary use and is for research use only .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-19-10-4-2-7-16(19)13-26-21(29)15-34-25-27-22-18-9-3-5-11-20(18)33-23(22)24(30)28(25)14-17-8-6-12-32-17/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFALQRHEIZLLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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